molecular formula C15H17N3O B8645031 3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

Cat. No. B8645031
M. Wt: 255.31 g/mol
InChI Key: SJKIFYCVPXGDBO-UHFFFAOYSA-N
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Patent
US08299074B2

Procedure details

A saturated aq. solution of NaHCO3 (14 mL) was added to a solution of 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (WO 2000043384) (206 mg, 0.900 mmol) in DCM (20 mL) and the mixture was cooled to 0° C. and stirred vigorously whilst trichloromethylchloroformate (325 μL, 2.70 mmol) was added in a single portion. The vigorous stirring was continued at 0° C. for a further 80 min. The organic layer was separated and dried and was then evaporated in vacuo to provide 3-tert-butyl-5-isocyanato-1-p-tolyl-1H-pyrazole, Intermediate B1 as orange oil. This material was pumped for 30 min under high vacuum and was then taken up into THF (6.0 mL) and kept under nitrogen at 0° C. and used directly in the next step.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(O)=O.[Na+].[C:6]([C:10]1[CH:14]=[C:13]([NH2:15])[N:12]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[N:11]=1)([CH3:9])([CH3:8])[CH3:7].ClC(OC(Cl)=O)(Cl)Cl>C(Cl)Cl>[C:6]([C:10]1[CH:14]=[C:13]([N:15]=[C:1]=[O:4])[N:12]([C:16]2[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=2)[N:11]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
206 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
325 μL
Type
reactant
Smiles
ClC(Cl)(Cl)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a single portion
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N=C=O)C1=CC=C(C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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